molecular formula C14H22N2O2 B13771810 2-(4-butoxyanilino)-N,N-dimethylacetamide CAS No. 92493-33-9

2-(4-butoxyanilino)-N,N-dimethylacetamide

Cat. No.: B13771810
CAS No.: 92493-33-9
M. Wt: 250.34 g/mol
InChI Key: PPRDHOZVRKPWRO-UHFFFAOYSA-N
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Description

2-(4-Butoxyanilino)-N,N-dimethylacetamide is an organic compound that belongs to the class of anilines It is characterized by the presence of a butoxy group attached to the aniline ring and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butoxyanilino)-N,N-dimethylacetamide typically involves the reaction of 4-butoxyaniline with N,N-dimethylacetamide under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the amine group of 4-butoxyaniline and the acetamide group of N,N-dimethylacetamide. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyanilino)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-Butoxyanilino)-N,N-dimethylacetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-butoxyanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxyaniline: A precursor in the synthesis of 2-(4-butoxyanilino)-N,N-dimethylacetamide.

    N,N-Dimethylacetamide: Another precursor used in the synthesis.

    4-Ethoxyaniline: Similar in structure but with an ethoxy group instead of a butoxy group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

92493-33-9

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2-(4-butoxyanilino)-N,N-dimethylacetamide

InChI

InChI=1S/C14H22N2O2/c1-4-5-10-18-13-8-6-12(7-9-13)15-11-14(17)16(2)3/h6-9,15H,4-5,10-11H2,1-3H3

InChI Key

PPRDHOZVRKPWRO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NCC(=O)N(C)C

Origin of Product

United States

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